N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Overview
Description
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: is a chemical compound belonging to the class of tetralins. It is characterized by its molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system with an oxo group and an acetamide functional group.
Preparation Methods
The synthesis of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Oxidation: The naphthalene derivative undergoes oxidation to introduce the oxo group at the desired position.
Acetylation: The oxidized intermediate is then acetylated to form the final product, this compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The oxo group and acetamide functional group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can be compared with other similar compounds, such as:
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Similar structure but with the oxo group at a different position.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains additional fluorine and methyl groups, which may alter its chemical and biological properties.
Properties
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-5-9-3-2-4-12(15)11(9)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWITZVQYQPVXQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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